Streptomycin sulfate (250mg/ml)
Overview
Description
Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Scientific Research Applications
Agricultural Use and Nanoparticle Adjuvant
Streptomycin sulfate is extensively used in agriculture, particularly for protecting pome fruits from fire blight and suppressing Huanglongbing in Florida, USA. Its water solubility, however, leads to poor rainfastness and limited mobility through the plant's vascular system. A novel zinc sulfide (ZnS) nanoparticle-based adjuvant has been developed to enhance rainfastness, UV stability, and vascular mobility of streptomycin sulfate. This conjugate shows comparable antibacterial efficacy against plant pathogenic bacteria (Maxwell et al., 2020).
Enhanced Antimicrobial and Anti-Biofilm Activities
Streptomycin sulfate-loaded niosomes have been found to possess increased antimicrobial and anti-biofilm activities. These niosomes, with optimized characteristics, show significantly higher efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa compared to the free drug. This formulation demonstrates lower cytotoxicity and is considered a promising candidate for treating bacterial infections and biofilms (Mansouri et al., 2021).
Intranasal Delivery to Brain and Blood
Streptomycin sulfate-loaded solid lipid nanoparticles (STRS-SLNs) have been developed for intranasal delivery, aiming to improve bioavailability and reduce nephrotoxicity. Biodistribution studies revealed higher concentrations of STRS in the brain and blood when administered intranasally, compared to free STRS. This approach suggests a potential for effective treatment of tuberculosis, including cerebral tuberculosis, while reducing drug accumulation in organs like the liver and spleen (Kumar et al., 2014).
Impact on Seedling Growth
Research on streptomycin sulfate's effect on seedling growth showed it inhibits root growth more than shoot growth. It specifically affects cell division and does not significantly impact oxidative phosphorylation or RNase activity in vitro. This points to a potential role of streptomycin in the study of plant growth and cell division mechanisms (Druhy & Khan, 1969).
Reduction in Amhipod Mortality and Growth Variability
Streptomycin sulfate, when used alongside penicillin-G, can reduce mortalities in laboratory cultures of Corophium spinicorne, a gammaridean amphipod. This approach does not alter average weight-specific growth rates but can improve the quality of data in bioassay and toxicity tests involving amphipods (Pelletier & Chapman, 1996).
Interaction with Ribosomal RNA
Streptomycin binds to the small ribosomal subunit of bacteria, specifically to the E. coli 16 S rRNA, affecting the decoding region. This study provides insights into the mechanism of action of streptomycin and its error-inducing properties, important for understanding antibiotic resistance and designing new antibiotics (Spickler et al., 1997).
Properties
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMMYICHMLDCC-ZSUPRIELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N7O16S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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